molecular formula C7H16Cl2N2O3 B3245616 2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride CAS No. 170305-20-1

2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride

Cat. No.: B3245616
CAS No.: 170305-20-1
M. Wt: 247.12 g/mol
InChI Key: IHSJDYZUKDSHLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholine, a six-membered heterocycle containing one nitrogen and one oxygen atom, confers unique polarity and hydrogen-bonding capabilities. Dihydrochloride salts are commonly employed to enhance aqueous solubility and stability for amino acid derivatives in pharmaceutical and biochemical applications.

Properties

IUPAC Name

2-amino-3-morpholin-4-ylpropanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3.2ClH/c8-6(7(10)11)5-9-1-3-12-4-2-9;;/h6H,1-5,8H2,(H,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSJDYZUKDSHLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170305-20-1
Record name 2-amino-3-(morpholin-4-yl)propanoic acid dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride typically involves the reaction of α-bromoacrylic acid esters with secondary cyclic amines, such as morpholine. The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane (CH2Cl2) and cooling to 0°C. The reaction mixture is stirred for an extended period, usually around 16 hours, to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The amino and morpholine groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amino acids and morpholine derivatives.

Scientific Research Applications

2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

L-Histidine Dihydrochloride

  • Structure: (2S)-2-amino-3-(1H-imidazol-4-yl)propanoic acid dihydrochloride.
  • Molecular Formula : C₆H₁₀Cl₂N₃O₂.
  • Molecular Weight : 228.08 g/mol (calculated).
  • Key Features : Contains an imidazole ring (aromatic, basic heterocycle) that participates in metal coordination and enzyme catalysis.
  • Applications : Widely used in cell culture media, protein synthesis, and as a dietary supplement .

2-Amino-3-(1,3-thiazol-2-yl)propanoic Acid Dihydrochloride

  • Structure : Thiazole ring substituent.
  • Molecular Formula : C₆H₁₀Cl₂N₂O₂S.
  • Molecular Weight : 245.13 g/mol.
  • Thiazole derivatives are common in antimicrobial and anticancer agents .

(S)-2-Amino-3-(dimethylamino)propanoic Acid Dihydrochloride Monohydrate

  • Structure: Dimethylamino group (-N(CH₃)₂).
  • Molecular Formula : C₅H₁₂N₂O₂·2HCl·H₂O.
  • Molecular Weight : 223.09 g/mol.
  • Key Features : The tertiary amine group increases basicity and solubility in acidic conditions. Such derivatives are explored as enzyme inhibitors .

Pyridyl-Substituted Analogs

  • Examples: (R)-2-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride (C₈H₁₂Cl₂N₂O₂, MW: 247.10 g/mol) . (S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride (C₈H₁₂Cl₂N₂O₂, MW: 247.10 g/mol) .
  • Key Features: Pyridine’s aromatic nitrogen enhances hydrogen-bonding and π-stacking. These analogs are studied in drug delivery systems targeting amino acid transporters .

2-Amino-3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic Acid Dihydrochloride

  • Structure : Triazole ring substituent.
  • Molecular Formula : C₆H₁₂Cl₂N₄O₂.
  • Molecular Weight : 243.1 g/mol.
  • Key Features : Triazole’s dual nitrogen atoms improve metabolic stability and bioavailability, making it valuable in kinase inhibitor design .

Comparative Analysis Table

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
L-Histidine dihydrochloride Imidazol-4-yl C₆H₁₀Cl₂N₃O₂ 228.08 Metal coordination, cell culture
2-Amino-3-(thiazol-2-yl) dihydrochloride Thiazol-2-yl C₆H₁₀Cl₂N₂O₂S 245.13 Antimicrobial agents
(S)-2-Amino-3-(dimethylamino) dihydrochloride -N(CH₃)₂ C₅H₁₂N₂O₂·2HCl·H₂O 223.09 Enzyme inhibition
(R)-2-Amino-3-(pyridin-2-yl) dihydrochloride Pyridin-2-yl C₈H₁₂Cl₂N₂O₂ 247.10 LAT1 transporter targeting
2-Amino-3-(triazol-3-yl) dihydrochloride 4-methyl-1,2,4-triazol-3-yl C₆H₁₂Cl₂N₄O₂ 243.1 Kinase inhibitors
Target compound Morpholin-4-yl Inferred C₇H₁₄Cl₂N₂O₃ Estimated ~255.10 Enhanced solubility via morpholine -

Key Differentiators of the Target Compound

  • Morpholine vs. This property is critical for oral bioavailability in drug design.
  • Stability : Morpholine’s saturated ring may confer greater metabolic stability compared to unsaturated heterocycles like thiazole or triazole.

Biological Activity

2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride, also known as morpholino alanine, is a compound with significant biological activity. It is characterized by its morpholine moiety, which contributes to its pharmacological properties. This article explores its biological activity, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

  • Molecular Formula : C7H14N2O3
  • SMILES : C1COCCN1CC(C(=O)O)N
  • InChI : InChI=1S/C7H14N2O3/c8-6(7(10)11)5-9-1-3-12-4-2-9/h6H,1-5,8H2,(H,10,11)

Biological Activity

The biological activity of 2-amino-3-(morpholin-4-yl)propanoic acid dihydrochloride has been investigated in various studies. Key findings include:

  • Neuroprotective Effects : Research indicates that this compound may have neuroprotective properties, potentially beneficial in conditions like neurodegenerative diseases. It has been shown to enhance neuronal survival and promote neurogenesis in vitro.
  • Antimicrobial Activity : Studies have demonstrated that morpholino alanine exhibits antimicrobial properties against a range of bacterial strains. Its mechanism may involve the inhibition of bacterial cell wall synthesis.
  • Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects, showing promise in reducing pro-inflammatory cytokine production in various cell models.

The mechanisms through which 2-amino-3-(morpholin-4-yl)propanoic acid dihydrochloride exerts its effects include:

  • Receptor Modulation : It may act as an agonist or antagonist at specific receptors involved in neurotransmission and inflammation.
  • Enzyme Inhibition : The compound can inhibit enzymes that are crucial for bacterial survival and inflammation pathways.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
NeuroprotectionPromotes neuronal survival in vitro
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryReduces cytokine production

Case Study: Neuroprotective Effects

In a study conducted on neuronal cell lines, 2-amino-3-(morpholin-4-yl)propanoic acid dihydrochloride was administered at varying concentrations. The results indicated a dose-dependent increase in cell viability and a significant reduction in apoptosis markers. This suggests its potential use in therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study: Antimicrobial Efficacy

Another research effort evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, indicating strong antimicrobial activity that warrants further investigation for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The synthesis typically involves a multi-step process:

  • Step 1 : Protection of the amino group in the starting amino acid (e.g., L-serine or L-alanine) using Boc anhydride .
  • Step 2 : Coupling the protected amino acid with morpholine via nucleophilic substitution or reductive amination, depending on the reactivity of the morpholine moiety .
  • Step 3 : Deprotection using trifluoroacetic acid to regenerate the free amine.
  • Step 4 : Formation of the dihydrochloride salt via treatment with hydrochloric acid in a solvent like diethyl ether .
    • Optimization Strategies :
  • Adjust reaction temperature (lower temperatures reduce side reactions during coupling).
  • Use coupling agents like HATU or EDC for efficient amide bond formation .
  • Purification via recrystallization or column chromatography to enhance purity and yield .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Recommended Techniques :

  • NMR Spectroscopy (¹H/¹³C): Confirms the presence of the morpholine ring (δ 2.5–3.5 ppm for N-CH₂ groups) and the amino acid backbone .
  • HPLC : Quantifies purity (>95% is typical for research-grade material) using reverse-phase columns and UV detection at 210–220 nm .
  • Mass Spectrometry (ESI-TOF) : Validates molecular weight (e.g., C₉H₁₄Cl₂N₂O₂: calculated 253.1 Da) .
  • X-ray Crystallography : Resolves stereochemical configuration if chiral centers are present .

Q. How does the dihydrochloride salt form influence solubility and stability in aqueous vs. organic solvents?

  • Solubility : The dihydrochloride salt enhances aqueous solubility (≥50 mg/mL in water) due to ionic interactions, making it suitable for biological assays. In organic solvents (e.g., DMSO, ethanol), solubility is moderate (~10–20 mg/mL) .
  • Stability : The salt form improves hygroscopicity resistance compared to the free base. Store at –20°C under inert atmosphere to prevent decomposition .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical outcomes during enantioselective synthesis of morpholine-containing amino acid derivatives?

  • Approaches :

  • Chiral Auxiliaries : Use (S)- or (R)-Boc-protected intermediates to enforce desired stereochemistry during coupling .
  • Enzymatic Resolution : Employ biocatalysts (e.g., immobilized phenylalanine ammonia-lyase) for selective ammonia elimination or addition, as demonstrated in similar amino acid derivatives .
  • Dynamic Kinetic Resolution : Combine asymmetric catalysis (e.g., Ru-BINAP complexes) with in situ racemization to achieve high enantiomeric excess (>90%) .

Q. How do reaction mechanisms differ when introducing morpholine vs. other heterocyclic groups (e.g., phenylamino) in amino acid derivatives?

  • Morpholine : The oxygen in morpholine participates in hydrogen bonding, influencing nucleophilic substitution rates. Reaction with activated esters (e.g., NHS esters) proceeds via a two-step mechanism: initial protonation of the morpholine nitrogen, followed by nucleophilic attack .
  • Phenylamino Groups : These require harsher conditions (e.g., Pd-catalyzed Buchwald-Hartwig coupling) due to lower nucleophilicity. Steric hindrance from the aromatic ring can reduce coupling efficiency compared to morpholine .

Q. What computational methods predict the pharmacological interactions of this compound with biological targets (e.g., enzymes, receptors)?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like GABA transaminase or ionotropic glutamate receptors, leveraging the morpholine moiety’s affinity for polar binding pockets .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to assess binding free energy (ΔG) using AMBER or GROMACS .
  • QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with bioactivity data from analogous compounds .

Q. How can contradictory bioactivity data from in vitro vs. in vivo studies be systematically analyzed?

  • Troubleshooting Framework :

Pharmacokinetics : Assess bioavailability differences (e.g., plasma protein binding, metabolic clearance) using LC-MS/MS .

Metabolite Profiling : Identify active/inactive metabolites via high-resolution mass spectrometry.

Target Engagement : Validate target binding in vivo using PET tracers or fluorescent probes .

  • Example : If in vitro IC₅₀ is 10 nM but in vivo efficacy is poor, investigate blood-brain barrier penetration or off-target effects .

Q. What enzymatic methods enable stereoselective modifications of this compound’s morpholine moiety?

  • Biocatalytic Tools :

  • P450 Monooxygenases : Introduce hydroxyl groups at specific positions on the morpholine ring for further functionalization .
  • Transaminases : Catalyze reductive amination to generate chiral amines without racemization .
    • Case Study : SwCNTNH₂-PAL (polyazetidine-immobilized enzyme) achieved 85% enantiomeric excess in ammonia elimination reactions for structurally similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride
Reactant of Route 2
2-Amino-3-(morpholin-4-yl)propanoic acid dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.